7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFJYFOILOXEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856208 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881841-22-1 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various methods. One notable approach involves the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This method is advantageous due to its broad substrate scope, mild reaction conditions, and tolerance of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and selectivity, would apply. Techniques like continuous flow synthesis and the use of robust catalysts could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The trifluoromethyl group and other positions on the imidazo[1,2-a]pyridine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in material science, such as in the development of novel polymers or electronic materials
Mechanism of Action
The mechanism by which 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. For instance, in trifluoromethylation reactions, the compound can generate trifluoromethyl radicals under light irradiation, which then participate in radical substitution reactions . These interactions can modulate biological pathways or chemical processes, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
- Molecular Formula : C₉H₅F₃N₂O₂ (vs. C₉H₅F₃N₂O for the aldehyde) .
- Key Difference : The aldehyde (-CHO) is replaced by a carboxylic acid (-COOH).
- Impact : The carboxylic acid derivative is less reactive toward nucleophilic additions but offers improved solubility in polar solvents. It is commonly used as a precursor for amide or ester formation in drug synthesis .
Ethyl 7-Methyl-2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate
Positional Isomers and Substituent Effects
Imidazo[1,2-a]pyridine-2-carbaldehyde vs. -3-carbaldehyde
- Structural Difference : Aldehyde group at position 2 vs. 3.
- Example :
- Impact : Positional isomerism influences electronic properties and steric interactions. The 2-carbaldehyde derivatives may exhibit stronger electrophilicity due to proximity to the nitrogen atom in the imidazole ring .
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Substituent Variations on the Imidazo[1,2-a]pyridine Core
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Substituents : Methyl (-CH₃) at position 7 and 4-methylphenyl at position 2 .
- Molecular Formula : C₁₆H₁₄N₂O (MW 250.30 g/mol) .
- Impact : The methyl and aryl groups increase hydrophobicity, making this compound suitable for lipid-rich environments. However, the lack of a trifluoromethyl group reduces metabolic stability compared to the target compound .
1-[(6-Chloropyridin-3-yl)methyl]-7-methyl-8-nitro-imidazo[1,2-a]pyridine
- Substituents: A chloropyridinylmethyl group and nitro (-NO₂) at position 8 .
- This compound is patented for pesticidal applications .
Biological Activity
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound notable for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of the Compound
This compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine scaffold. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for research in pharmacology and material science. The compound's synthesis can be achieved through various methods, including visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results, showcasing its potential as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications to the trifluoromethyl group can enhance its efficacy against specific pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism involves inducing apoptosis and disrupting microtubule assembly at concentrations as low as 1 μM, highlighting its potential as a lead compound in cancer therapy .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 1.0 | Apoptosis induction |
| HCT116 | 0.39 | Microtubule destabilization |
| Aurora-A kinase | 0.46 | Kinase inhibition |
Anthelmintic Activity
Another area of interest is the anthelmintic activity of this compound. Studies have shown that it can effectively paralyze larvae of Haemonchus contortus, a significant parasite in livestock. The mechanism appears to involve antagonism at cholinergic receptors, which is a common target for anthelmintics .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Radical Formation : Under light irradiation, the compound generates trifluoromethyl radicals that participate in radical substitution reactions, enhancing its reactivity and biological activity.
- Targeting Enzymes : It shows selectivity towards certain enzymes involved in microbial and cancer cell metabolism, which may explain its effectiveness against these cells without affecting normal human cells significantly .
Case Studies
Several case studies have documented the efficacy of this compound:
- Inhibition of Mycobacterial Growth : In a study involving Mycobacterium tuberculosis, derivatives of imidazo[1,2-a]pyridine were shown to inhibit growth with IC50 values in the nanomolar range, indicating strong potential for tuberculosis treatment .
- Antitumor Activity : A series of experiments demonstrated that modifications on the imidazo[1,2-a]pyridine scaffold led to enhanced anticancer activity against various cell lines, suggesting that structural optimization could yield potent new therapies .
Q & A
Q. What are the established synthetic routes for 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where a trifluoromethyl-substituted imidazo[1,2-a]pyridine precursor reacts with phosphoryl trichloride (POCl₃) in dimethylformamide (DMF). Key steps include:
- Precursor activation : The imidazo[1,2-a]pyridine core is activated at the 2-position using POCl₃/DMF, forming a reactive chloro intermediate.
- Formylation : The intermediate undergoes formylation under reflux conditions (353 K for 5 hours) to introduce the aldehyde group .
- Yield optimization : Solvent choice (DMF or chloroform) and stoichiometric ratios of POCl₃ (1.1 equivalents) are critical. Excess DMF can lead to side reactions, while insufficient POCl₃ reduces intermediate formation .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and trifluoromethyl group (δ 120–125 ppm, ¹³C with J coupling ~270 Hz).
- X-ray crystallography : Resolves ambiguities in regiochemistry. For example, the aldehyde group at the 2-position and trifluoromethyl at the 7-position are confirmed via hydrogen bonding patterns and unit cell parameters .
- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) .
Q. What pharmacological relevance does this compound have, and how is its bioactivity assessed?
Imidazo[1,2-a]pyridine derivatives exhibit anxiolytic, antimicrobial, and anticancer properties due to their ability to interact with biological targets like kinases and GPCRs. Bioactivity assessment involves:
- In vitro assays : Enzyme inhibition (e.g., EGFR kinase) and cytotoxicity screening (e.g., MTT assay against cancer cell lines).
- Structure-activity relationship (SAR) : Modifying the trifluoromethyl or aldehyde group can enhance selectivity. For example, electron-withdrawing groups improve metabolic stability .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the formylation step?
- Solvent optimization : Replacing DMF with dichloroethane reduces side reactions (e.g., over-oxidation) while maintaining reactivity.
- Catalytic additives : Using molecular sieves (4Å) to scavenge water improves intermediate stability.
- Temperature control : Lowering the reaction temperature to 323 K minimizes decomposition, increasing yield from 55% to 72% .
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Case study : Discrepancies in ¹³C NMR chemical shifts for the trifluoromethyl group (observed δ 122 ppm vs. predicted δ 118 ppm) arise from solvent polarity effects.
- Validation strategies :
- DFT calculations : Include solvent models (e.g., PCM for DMSO) to align predictions with experimental data.
- 2D NMR (HSQC, HMBC) : Confirm through-space correlations between the aldehyde proton and adjacent carbons .
Q. What strategies are effective in designing derivatives to improve pharmacokinetic properties?
- Bioisosteric replacement : Replace the aldehyde group with a methyloxadiazole to reduce reactivity while maintaining hydrogen-bonding capacity.
- Prodrug approaches : Convert the aldehyde to a hemiaminal ester for enhanced solubility and controlled release.
- Metabolic profiling : Use hepatic microsome assays to identify vulnerable sites (e.g., aldehyde oxidation) and guide structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
